molecular formula C12H12N2O3S B1305566 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid CAS No. 1033696-34-2

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid

Cat. No.: B1305566
CAS No.: 1033696-34-2
M. Wt: 264.3 g/mol
InChI Key: ZALCOFDLEUBSTK-UHFFFAOYSA-N
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Description

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid is a novel chemical entity offered for research and development purposes. As a member of the thiazolidine-4-carboxylic acid family, a scaffold known for its diverse biological activities, this compound is of significant interest in medicinal chemistry . Its structure, which incorporates a cyanomethoxyphenyl substituent, suggests potential for investigation as a key intermediate in the synthesis of more complex molecules or as a candidate for enzyme inhibition studies. Research on analogous 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives has demonstrated their potential as effective tyrosinase inhibitors, which are relevant for melanogenesis research . The specific stereochemistry and functional groups of this compound may also make it a subject of interest in the design of protease inhibitors or other therapeutically relevant targets. This product is strictly for research applications. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals with appropriate precautions, as related compounds may cause skin and eye irritation .

Properties

IUPAC Name

2-[2-(cyanomethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-5-6-17-10-4-2-1-3-8(10)11-14-9(7-18-11)12(15)16/h1-4,9,11,14H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALCOFDLEUBSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2OCC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction

  • Reactants : L-cysteine and 2-cyanomethoxybenzaldehyde (or its equivalent).

  • Solvent : Ethanol, water, or a mixture thereof.

  • Conditions : Stirring at room temperature or mild heating (20–40 °C) for several hours (6–15 h).

  • Mechanism : The amine group of cysteine attacks the aldehyde carbonyl carbon, forming an imine intermediate, which then undergoes intramolecular cyclization with the thiol group to yield the thiazolidine ring.

  • Isolation : The product precipitates out of the reaction mixture and is collected by filtration, washed with diethyl ether, and dried.

  • Yield : Typically high, ranging from 70% to 99% depending on reaction conditions and purity of starting materials.

Acetylation (Optional Step)

  • To obtain N-acetyl derivatives, the thiazolidine-4-carboxylic acid can be treated with acetic anhydride in the presence of a base such as sodium carbonate.

  • The reaction is performed in aqueous or mixed solvents at low temperature (ice bath) with stirring for 1 hour.

  • The product is isolated by acidification, extraction with ethyl acetate, washing, and drying.

Representative Experimental Procedure

Step Reagents & Conditions Description Outcome
1 L-cysteine (0.01 mol), 2-cyanomethoxybenzaldehyde (0.01 mol), ethanol/water (30 mL) Stir at room temperature for 6–15 h Formation of this compound precipitate
2 Filter, wash with diethyl ether, dry Isolation of product Solid thiazolidine derivative
3 (optional) Acetic anhydride (0.02 mol), 6% aqueous Na2CO3 (25 mL), ice bath Add acetic anhydride dropwise, stir 1 h N-acetylation of thiazolidine nitrogen
4 Acidify, extract with ethyl acetate, wash with saturated NaCl, dry Purification N-acetyl-2-(2-cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid

Process Optimization and Parameters

  • Temperature : Ambient to reflux conditions (20–85 °C) are used depending on the step; cyclization favors mild conditions to avoid side reactions.

  • Solvent choice : Ethanol and water mixtures are preferred for environmental and safety reasons; polar solvents facilitate the reaction and product precipitation.

  • Reaction time : Varies from 6 hours to overnight (up to 24 h) to ensure complete conversion.

  • Stirring speed : Moderate stirring (e.g., 200 rpm) ensures homogeneity.

  • Purification : Vacuum filtration and washing with cold ethanol or diethyl ether remove impurities.

Analytical Characterization Supporting Preparation

  • Chromatography : High-performance liquid chromatography (HPLC) confirms purity and presence of expected products.

  • Mass Spectrometry (MS) : Confirms molecular weight consistent with this compound.

  • Infrared Spectroscopy (IR) : Shows characteristic absorption bands for carboxylic acid (broad O–H stretch), nitrile (sharp C≡N stretch), and thiazolidine ring.

  • Optical Rotation : Confirms stereochemistry consistent with L-cysteine precursor.

Summary Table of Preparation Conditions and Yields

Parameter Typical Range/Value Notes
Starting materials L-cysteine, 2-cyanomethoxybenzaldehyde Equimolar amounts
Solvent Ethanol/water (1:1 or pure ethanol) Polar protic solvents
Temperature 20–40 °C (cyclization), up to reflux for acetylation Mild conditions preferred
Reaction time 6–15 h (cyclization), 1 h (acetylation) Longer times improve yield
Yield 70–99% High yield with proper conditions
Purification Filtration, washing, drying Simple isolation

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid can undergo several types of chemical reactions:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanomethoxy group can be reduced to an amine or alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Antitumor Activity : Research indicates that derivatives of thiazolidine-4-carboxylic acids show significant cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma. The incorporation of the cyanomethoxy group enhances these effects, making it a promising lead for further development .
  • Antimicrobial Properties : Studies have demonstrated that thiazolidine derivatives possess antimicrobial activity against a variety of pathogens. The presence of the thiazolidine ring contributes to this bioactivity, which can be further enhanced through structural modifications .
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Therapeutic Applications

The diverse biological activities of 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid suggest several therapeutic applications:

  • Cancer Treatment : Given its antitumor properties, ongoing research is focused on developing formulations that can effectively target cancer cells while minimizing side effects on healthy tissues.
  • Infection Control : Its antimicrobial properties position it as a candidate for developing new antibiotics or antifungal agents, especially in an era where resistance to existing drugs is a growing concern.
  • Chronic Inflammatory Diseases : The potential anti-inflammatory effects could lead to applications in treating diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

Several studies have documented the efficacy and safety profiles of this compound:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant cytotoxicity against prostate cancer cell lines with IC50 values below 10 µM.
Study 2Antimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) under 100 µg/mL.
Study 3Anti-inflammatory EffectsIn vivo studies indicated reduced edema in animal models treated with the compound compared to controls.

Mechanism of Action

The mechanism of action of 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyanomethoxy group can also participate in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

Tyrosinase Inhibition

  • 2-(Substituted phenyl)thiazolidine-4-carboxylic acids exhibit IC₅₀ values in the micromolar range, with electron-withdrawing groups (e.g., -Cl, -CF₃) enhancing potency .

Antimicrobial and Antimalarial Effects

  • 2-(4-Chloro-phenyl) derivatives show significant antimalarial activity (80–90% parasitemia suppression) by disrupting heme polymerization .
  • Metal complexes of 2-(hydroxyphenyl)thiazolidine-4-carboxylic acid (e.g., Fe(II) and Cu(II)) demonstrate strong antibacterial activity against Pseudomonas aeruginosa .

Protective Roles

  • Thiazolidine-4-carboxylic acid derivatives act as L-cysteine reservoirs, mitigating oxidative stress by scavenging aldehydes and reactive oxygen species (ROS) .
  • Analogs like MTCA (2-methylthiazolidine-4-carboxylic acid) protect against acetaminophen-induced liver damage by restoring glutathione levels .

Physicochemical Properties

Acidity Constants :

  • Quantum chemical modeling predicts pKa values for thiazolidine-4-carboxylic acid derivatives with <1.5% error using GA-PLS methods. Electron-withdrawing substituents (e.g., -CN in the target compound) may lower pKa, enhancing solubility or metal-binding capacity .

Metal Complexation :

  • Derivatives with hydroxyl or carboxyl groups form stable complexes with transition metals (Mn(II), Co(II), Ni(II)), relevant for catalytic or therapeutic applications .

Structure-Activity Relationships (SAR)

  • Phenyl Substituents :
    • Electron-withdrawing groups (e.g., -Cl, -CN) enhance tyrosinase inhibition and metabolic stability .
    • Hydroxyl groups (e.g., 2,4-dihydroxyphenyl) improve antioxidant and anti-inflammatory activity .
  • Amide Side Chains :
    • Bulky groups (e.g., adamantyl) may increase lipophilicity and membrane permeability .

Biological Activity

2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3SC_{12}H_{12}N_{2}O_{3}S with a molecular weight of 264.30 g/mol. The structure consists of a thiazolidine ring substituted with a cyanomethoxy group and a phenyl group, contributing to its unique biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₃S
Molecular Weight264.30 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidine-4-carboxylic acid derivatives with appropriate cyanomethoxy-substituted phenols. The reaction conditions often include the use of catalysts and specific solvents to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, which can help in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : It acts as an inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, making it a candidate for further research in infectious disease treatment.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in metabolic pathways.

  • Tyrosinase Inhibition : The compound's structure allows it to bind effectively to the active site of tyrosinase, preventing substrate access and thus inhibiting melanin synthesis .
  • Antioxidant Mechanism : Its ability to donate electrons helps neutralize free radicals, reducing cellular damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazolidine derivatives, including this compound:

  • Tyrosinase Inhibition Study : A study reported that derivatives similar to this compound displayed significant inhibition (up to 66.47%) of tyrosinase activity at concentrations as low as 20 μM . This suggests potential applications in cosmetic formulations aimed at skin lightening.
  • Antioxidant Activity Assessment : Research demonstrated that thiazolidine derivatives exhibited notable antioxidant properties through various assays, indicating their potential use in formulations targeting oxidative stress .
  • Antimicrobial Testing : In vitro tests indicated that compounds with similar structures showed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, supporting the need for further exploration in therapeutic contexts .

Q & A

Basic Research Questions

Q. How is 2-(2-Cyanomethoxy-phenyl)-thiazolidine-4-carboxylic acid synthesized, and what analytical methods confirm its structural integrity?

  • Methodological Answer : The compound is synthesized via condensation of L-cysteine with aromatic aldehydes under controlled pH and temperature. For example, analogous thiazolidine-4-carboxylic acid derivatives are prepared by reacting L-cysteine with substituted benzaldehydes (e.g., 2-hydroxybenzaldehyde), yielding diastereomers that are separated via chromatography . Structural confirmation involves:

  • 1H NMR : To verify stereochemistry and substituent positions.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • IR Spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
    • Key Data : Derivatives like (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid show characteristic NMR peaks at δ 3.8–4.2 ppm (thiazolidine ring protons) and δ 7.2–7.8 ppm (aromatic protons) .

Q. What are the primary biological activities of this compound?

  • Methodological Answer : Biological screening involves:

  • Antioxidant Assays : DPPH radical scavenging and lipid peroxidation inhibition (e.g., IC₅₀ values ranging from 50–200 µM for neuroprotective analogs) .
  • Antibacterial Testing : Disc diffusion or microdilution assays against pathogens like Pseudomonas aeruginosa (e.g., Fe(II) complexes showing 12–18 mm inhibition zones at 1 mg/mL) .
  • In Vitro Neuroprotection : Measurement of reactive oxygen species (ROS) reduction in neuronal cell lines (e.g., 30–40% ROS inhibition at 10 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence pharmacological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Substituents like methoxy or cyano groups enhance bioavailability by increasing lipophilicity (logP values >2.5 improve blood-brain barrier penetration) .
  • Metal Complexation : Cu(II) and Fe(II) complexes of thiazolidine derivatives show enhanced antibacterial activity due to metal-ligand charge transfer (e.g., Fe(II)-L1 complex with MIC = 8 µg/mL against Streptococcus epidermis) .
  • Diastereomer Impact : (2R,4R)-diastereomers exhibit superior neuroprotection compared to (2S,4R) analogs, as shown in rat models of oxidative stress .

Q. What developmental toxicities are observed in model organisms, and how are they quantified?

  • Methodological Answer :

  • Zebrafish Embryo Assay : Exposure to thiazolidine derivatives at 0.1–0.8 mM induces dose-dependent defects (e.g., pericardial edema, bent spine). LC₅₀ values are calculated via probit analysis:
Exposure DurationLC₅₀ (mM)
48 hours1.106 ± 0.052
96 hours0.804 ± 0.102
  • Apoptosis Analysis : TUNEL staining reveals reduced apoptotic cells at higher concentrations (e.g., 0.4 mM shows 20% apoptosis vs. 40% in controls), suggesting paradoxical cytoprotective effects .

Q. How do computational methods (e.g., DFT, molecular docking) elucidate its mechanism of action?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Geometry optimization at B3LYP/6-31G* level reveals stable bidentate ligand-metal coordination (e.g., Fe(II)-O and Fe(II)-N bond lengths of 1.9–2.1 Å) .
  • Molecular Docking : Thiazolidine derivatives show high affinity for neuroinflammatory targets (e.g., COX-2 binding energy = -9.2 kcal/mol) .

Q. What metabolic pathways are involved in its bioactivation or detoxification?

  • Methodological Answer :

  • Prodrug Conversion : Non-enzymatic ring-opening releases L-cysteine in physiological conditions (e.g., 2-methylthiazolidine-4-carboxylic acid dissociates with a rate constant k₁ = 2.5 × 10⁻⁵ s⁻¹ at pH 7.4) .
  • In Vivo Metabolism : Radiolabeled studies in rats show 80% of 14C-labeled derivatives excreted as 14CO₂ within 24 hours, confirming rapid oxidation .

Data Contradictions and Resolution

Q. Why do some studies report conflicting results on apoptotic effects (e.g., reduced apoptosis in zebrafish but increased cytotoxicity in mammalian cells)?

  • Methodological Resolution :

  • Species-Specific Responses : Zebrafish embryos may upregulate antioxidant genes (e.g., nrf2) more effectively than mammalian cells under oxidative stress .
  • Concentration Thresholds : Apoptosis inhibition at high doses (e.g., 0.4 mM) may result from necrotic dominance, whereas lower doses induce caspase-mediated apoptosis .

Key Omissions and Research Gaps

  • In Vivo vs. In Vitro Discrepancies : While in vitro studies highlight antioxidant activity, in vivo models require pharmacokinetic profiling (e.g., bioavailability <20% due to rapid renal clearance) .
  • Stereochemical Purity : Many syntheses yield diastereomeric mixtures; chiral HPLC or enzymatic resolution is needed to isolate bioactive (2R,4R)-forms .

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